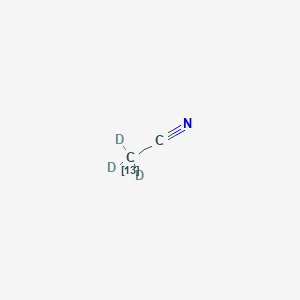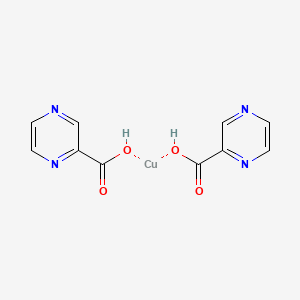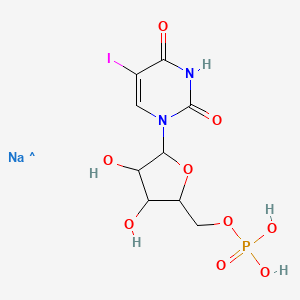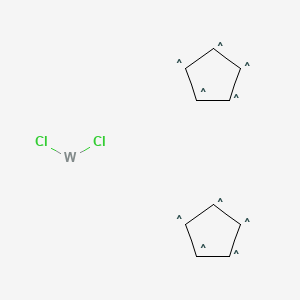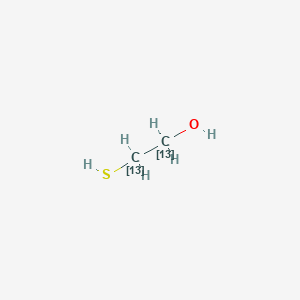
2-sulfanyl(1,2-13C2)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-sulfanyl(1,2-13C2)ethanol is a sulfur-containing organic compound with the molecular formula C2H6OS It is a labeled compound where the carbon atoms are isotopically enriched with carbon-13
准备方法
合成路线和反应条件
2-硫代(1,2-13C2)乙醇的制备可以通过多种合成路线实现。一种常见的方法是使同位素标记的环氧乙烷(1,2-13C2)与硫化氢反应。该反应通常在受控条件下进行,以确保将碳-13同位素掺入最终产物中。
工业生产方法
2-硫代(1,2-13C2)乙醇的工业生产可能涉及同位素标记前体的规模化合成,然后与硫化氢反应。该过程需要小心处理试剂并优化反应条件,以获得高产率和高纯度的标记化合物。
化学反应分析
反应类型
2-硫代(1,2-13C2)乙醇会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 还原反应可以将其转化回相应的硫醇。
取代: 它可以参与亲核取代反应,其中羟基被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用诸如氢化锂铝之类的还原剂。
取代: 诸如烷基卤化物之类的试剂可以促进取代反应。
主要产物
氧化: 亚砜和砜。
还原: 硫醇。
取代: 根据所用试剂的不同,各种取代衍生物。
科学研究应用
2-硫代(1,2-13C2)乙醇在科学研究中有着广泛的应用:
化学: 用作合成复杂分子的构建块。
生物学: 用于涉及硫代谢和酶相互作用的研究。
医学: 研究其潜在的治疗特性以及作为药物合成的前体。
工业: 用于生产特种化学品和材料。
作用机制
2-硫代(1,2-13C2)乙醇的作用机制涉及其与各种分子靶标的相互作用。该化合物中的硫原子可以与金属离子和其他亲电中心形成键,影响生化途径。用碳-13同位素标记可以利用核磁共振(NMR)光谱等技术对代谢命运和相互作用进行详细研究。
相似化合物的比较
类似化合物
2-硫代乙醇: 该化合物的非标记版本。
2-巯基乙醇: 另一种具有类似性质的含硫醇。
硫代乙醇: 一种具有类似结构但反应性不同的化合物。
独特性
2-硫代(1,2-13C2)乙醇由于其同位素标记而具有独特性,这使得它在需要跟踪和详细分析代谢途径的研究应用中特别有价值。碳-13的存在允许在各种分析技术中增强检测和量化。
属性
CAS 编号 |
286013-20-5 |
|---|---|
分子式 |
C2H6OS |
分子量 |
80.12 g/mol |
IUPAC 名称 |
2-sulfanyl(1,2-13C2)ethanol |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1 |
InChI 键 |
DGVVWUTYPXICAM-ZDOIIHCHSA-N |
手性 SMILES |
[13CH2]([13CH2]S)O |
规范 SMILES |
C(CS)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


